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molecular formula C11H20O4 B8566665 (2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol CAS No. 88664-40-8

(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol

Cat. No. B8566665
M. Wt: 216.27 g/mol
InChI Key: HUDLEZSAAFCJPG-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To a stirred solution of 3.22 g of 3-chloroperbenzoic acid dissolved in 20 ml of methylene chloride under nitrogen, was added dropwise 3.05 g of tetrahydro-6-(3-methylenepentyl)-1,4-dioxepin-6-ol while maintaining the temperature below 30° C. using a water bath. After six hours and 20 minutes, the reaction mixture was washed with a 25% solution of potassium carbonate and a saturated sodium chloride solution, dried and stripped to yield 2.10 g of the desired product as a dark brown liquid.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH2:12]=[C:13]([CH2:24][CH3:25])[CH2:14][CH2:15][C:16]1([OH:23])[CH2:22][O:21][CH2:20][CH2:19][O:18][CH2:17]1>C(Cl)Cl>[CH2:24]([C:13]1([CH2:12][OH:9])[CH2:14][CH2:15][C:16]2([CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22]2)[O:23]1)[CH3:25]

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
C=C(CCC1(COCCOC1)O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C.
WASH
Type
WASH
Details
20 minutes, the reaction mixture was washed with a 25% solution of potassium carbonate
Duration
20 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C1(OC2(CC1)COCCOC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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